BenchChemオンラインストアへようこそ!

7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione

Building block quality control Fragment-based drug discovery Medicinal chemistry

7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione (CAS 1478126-83-8) is an unsubstituted, oxygen-containing bicyclic heterocycle belonging to the pyrano[4,3-d]pyrimidine-2,4-dione family. It serves as the minimal pharmacophoric core of multiple investigational tankyrase and poly(ADP-ribose) polymerase (PARP) inhibitors, such as the 4-oxo-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidinyl series disclosed in EP2731951B1.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 1478126-83-8
Cat. No. B1467894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione
CAS1478126-83-8
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1COCC2=C1NC(=O)NC2=O
InChIInChI=1S/C7H8N2O3/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
InChIKeyRTOCALLBHPIPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione (CAS 1478126-83-8): Core Scaffold for PARP/Tankyrase-Targeted Libraries


7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione (CAS 1478126-83-8) is an unsubstituted, oxygen-containing bicyclic heterocycle belonging to the pyrano[4,3-d]pyrimidine-2,4-dione family . It serves as the minimal pharmacophoric core of multiple investigational tankyrase and poly(ADP-ribose) polymerase (PARP) inhibitors, such as the 4-oxo-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidinyl series disclosed in EP2731951B1 [1]. The compound is primarily procured as a versatile building block for late-stage diversification and structure-activity relationship (SAR) studies.

Why Structural Analogs of 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione Cannot Be Interchanged Without Quantitative Sacrifice


The pyrano[4,3-d]pyrimidine scaffold exhibits extreme sensitivity to heteroatom substitution and oxidation state. Replacing the pyran oxygen with sulfur (thiopyrano analogs) or reducing the 2,4-dione to a mono-oxo system alters ring electronics, hydrogen-bonding capacity, and metabolic stability [1]. For example, in tankyrase-2 assays, 2-aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-ones display IC50 values of 8–38 nM, whereas the corresponding 5,6,7,8-tetrahydroquinazolin-4-ones are 5- to 22-fold less potent (IC50 172–560 nM), demonstrating that even isosteric replacement of the pyran oxygen erodes target engagement [2]. The 2,4-dione oxidation state is similarly critical: the 4-oxo analog (7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one) lacks the second carbonyl required for bidentate hydrogen bonding with the PARP/tankyrase nicotinamide pocket. Consequently, researchers who substitute the 2,4-dione core with a 4-one, thiopyran, or quinazoline scaffold cannot assume retained potency or selectivity and must re-validate the entire SAR series.

Quantitative Differentiation Evidence for 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione (1478126-83-8) Versus Closest Analogs


Purity and Batch-to-Batch Analytical Consistency vs. 4-Oxo and Thiopyrano Analog Building Blocks

Commercially available 7,8-dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione is supplied with standardized QC documentation absent for many closely related building blocks. Bidepharm provides this compound at ≥95% purity with batch-specific NMR, HPLC, and GC detection reports, whereas common comparators such as 2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine and 7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one are typically offered without multi-method analytical certification, introducing unknown purity risks . The lack of comparable analytical rigor for alternative scaffolds forces the buyer to perform independent re-characterization, increasing procurement cost and time.

Building block quality control Fragment-based drug discovery Medicinal chemistry

Oxidation State Integrity: The 2,4-Dione Motif Preserves Bidentate Hydrogen Bond Capacity Missing in the 4-Oxo Analog

The 2,4-dione functional group in 7,8-dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione enables a bidentate hydrogen-bond donor/acceptor interaction with the Gly-863 and Ser-904 residues of the PARP-1 catalytic domain, mimicking the nicotinamide moiety of NAD⁺ [1]. In contrast, the 4-oxo analog (7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one) retains only a single carbonyl, reducing the maximal hydrogen-bond count from two to one. This loss translates into a measured >10-fold reduction in tankyrase-2 inhibition potency for the corresponding 4-oxo series compared to 2,4-dione-containing chemotypes, as shown in cross-series comparisons of 2-aryl-substituted analogs [2]. While direct head-to-head data for the unsubstituted cores is not published, the class-level evidence strongly implies that the 2,4-dione is required for optimal target engagement.

PARP inhibition Tankyrase Molecular recognition

Sulfur-to-Oxygen Isosteric Replacement: Pyrano Core Offers Distinct Metabolic Stability Profile vs. Thiopyrano Derivatives

The pyran oxygen of 7,8-dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione is less susceptible to oxidative metabolism than the sulfur of thiopyrano analogs such as DR2313 . In human liver microsome stability assays of structurally related pyrano- and thiopyrano-pyrimidinone derivatives, the oxygen-containing series routinely exhibits longer half-lives. For example, compound 35—a pyrano[4,3-d]pyrimidine-derived VCP inhibitor—showed a human liver microsome half-life of 42.3 min versus 25.8 min for the control CB-5083, demonstrating that the pyrano scaffold can support improved metabolic stability in the right substitution context [1]. While the unsubstituted core has not been tested in isolation, the class-level trend suggests it provides a cleaner metabolic baseline for lead optimization.

Drug metabolism Hepatic stability Isosterism

Fragment-Like Physicochemical Profile Enables Efficient Late-Stage Diversification vs. Pre-Functionalized Analogs

With a molecular weight of 168.15 Da, CLogP estimated at –0.5 to 0.2, and zero Lipinski violations, 7,8-dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione resides in the sweet spot of fragment-based lead discovery (MW <250 Da, ClogP <3) . In contrast, the widely used 2-aryl-substituted building blocks (e.g., 2-(4-trifluoromethylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-ol, MW ~310 Da) exceed fragment criteria and introduce pre-formed selectivity vectors that restrict diversification options . The unsubstituted core allows chemists to explore diverse vectors (C-2, N-1, N-3) in parallel without deconstructing a pre-installed aryl group, maximizing synthetic degrees of freedom per procurement dollar.

Fragment-based screening Lead-like properties Synthetic tractability

Procurement-Driven Application Scenarios for 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione (1478126-83-8)


PARP-1/Tankyrase Fragment Screening Library Construction

The compound's 2,4-dione pharmacophore mimics the nicotinamide moiety of NAD⁺, making it an ideal core for fragment-based screening against PARP family enzymes. Its fragment-like properties (MW 168 Da) allow soaking into PARP-1 crystals at concentrations up to 10 mM without exceeding DMSO tolerability, enabling robust hit identification by X-ray crystallography or thermal shift assay [1].

Regiospecific Late-Stage Diversification for Kinase/Epigenetic Target Hopping

The unsubstituted pyrano[4,3-d]pyrimidine-2,4-dione scaffold presents three chemically orthogonal diversification handles (C-2, N-1, N-3). This permits parallel synthesis of focused libraries for tankyrase, PARP-1/2, and PDE4 targets without scaffold re-synthesis. The compound has been explicitly used as a building block in published medicinal chemistry campaigns requiring rapid SAR exploration [2].

Metabolic Stability Benchmarking of Oxygen- vs. Sulfur-Containing PARP Chemotypes

As a pyran-based analog of the thiopyrano PARP inhibitor DR2313, this building block enables direct head-to-head comparison of oxidative metabolic stability in human liver microsome assays. Researchers can use the unsubstituted core to generate matched molecular pairs (O vs. S) and deconvolute heteroatom contributions to intrinsic clearance, informing lead series selection early in the DMTA cycle .

Quote Request

Request a Quote for 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.